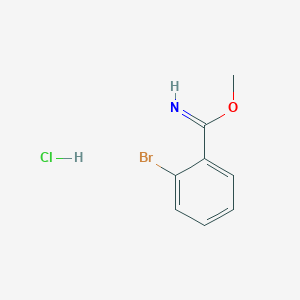
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid is an organic compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a tetrahydropyran ring, which is a six-membered ring containing an oxygen atom. The combination of these two rings imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of a thiazole precursor and a tetrahydropyran-4-carboxylic acid derivative in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous THF.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted thiazole derivatives .
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Another thiazole derivative with a pyridine ring instead of a tetrahydropyran ring.
Tetrahydro-2H-pyran-2-carboxylic acid: A compound with a similar tetrahydropyran ring but lacking the thiazole moiety.
Uniqueness
2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid is unique due to the combination of the thiazole and tetrahydropyran rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S/c11-9(12)7-5-14-8(10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) |
InChI Key |
OYRJWJGTYKJFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid](/img/structure/B11719784.png)

![6-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B11719793.png)

![tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B11719805.png)





![N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11719842.png)

![6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B11719852.png)

